
2-溴-N-(2-丁氧乙基)苯胺
描述
2-bromo-N-(2-butoxyethyl)aniline is an organic compound with the molecular formula C12H18BrNO. It is a derivative of aniline, where the amino group is substituted with a 2-butoxyethyl group and a bromine atom is attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
科学研究应用
2-bromo-N-(2-butoxyethyl)aniline is used in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: It is used in the development of bioactive compounds and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
生化分析
Biochemical Properties
2-Bromo-N-(2-butoxyethyl)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect biochemical pathways. For instance, it may interact with cytochrome P450 enzymes, leading to altered metabolic processes. Additionally, 2-Bromo-N-(2-butoxyethyl)aniline can bind to specific proteins, influencing their function and stability .
Cellular Effects
The effects of 2-Bromo-N-(2-butoxyethyl)aniline on various types of cells and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may activate or inhibit specific signaling pathways, leading to changes in cell behavior. It can also affect the expression of genes involved in critical cellular functions, such as cell growth and apoptosis .
Molecular Mechanism
At the molecular level, 2-Bromo-N-(2-butoxyethyl)aniline exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in biochemical pathways. Additionally, 2-Bromo-N-(2-butoxyethyl)aniline can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-N-(2-butoxyethyl)aniline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Bromo-N-(2-butoxyethyl)aniline remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of 2-Bromo-N-(2-butoxyethyl)aniline vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a specific dosage is required to elicit a response. Additionally, high doses of 2-Bromo-N-(2-butoxyethyl)aniline can result in toxic or adverse effects, such as organ damage and altered metabolic processes .
Metabolic Pathways
2-Bromo-N-(2-butoxyethyl)aniline is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic processes. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. For instance, it may inhibit or activate specific enzymes involved in the metabolism of lipids, carbohydrates, and proteins .
Transport and Distribution
The transport and distribution of 2-Bromo-N-(2-butoxyethyl)aniline within cells and tissues are essential for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, 2-Bromo-N-(2-butoxyethyl)aniline can accumulate in specific tissues, leading to localized effects. Its distribution within the body can influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of 2-Bromo-N-(2-butoxyethyl)aniline is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and influence cellular processes. For example, 2-Bromo-N-(2-butoxyethyl)aniline may localize to the nucleus, where it can interact with transcription factors and regulate gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-butoxyethyl)aniline typically involves the bromination of N-(2-butoxyethyl)aniline. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction conditions include maintaining a temperature range of 0-25°C to control the rate of bromination and prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of 2-bromo-N-(2-butoxyethyl)aniline may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent addition rates, which are crucial for large-scale synthesis.
化学反应分析
Types of Reactions
2-bromo-N-(2-butoxyethyl)aniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The nitro derivatives can be reduced back to the amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products
Nucleophilic Substitution: Products include substituted anilines with different functional groups.
Oxidation: Products include nitroanilines or nitrosoanilines.
Reduction: Products include the original aniline or partially reduced intermediates.
作用机制
The mechanism of action of 2-bromo-N-(2-butoxyethyl)aniline involves its interaction with various molecular targets, depending on the specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In oxidation and reduction reactions, the compound undergoes electron transfer processes that alter its chemical structure and properties.
相似化合物的比较
Similar Compounds
- 2-bromo-N-(2-ethoxyethyl)aniline
- 2-bromo-N-(2-methoxyethyl)aniline
- 2-chloro-N-(2-butoxyethyl)aniline
Uniqueness
2-bromo-N-(2-butoxyethyl)aniline is unique due to the presence of both a bromine atom and a butoxyethyl group, which confer specific reactivity and solubility properties. Compared to its analogs, it may exhibit different reactivity patterns in nucleophilic substitution and other chemical reactions, making it valuable for specific synthetic applications.
属性
IUPAC Name |
2-bromo-N-(2-butoxyethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO/c1-2-3-9-15-10-8-14-12-7-5-4-6-11(12)13/h4-7,14H,2-3,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIVNEWPPXHUTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCNC1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[3-(Difluoromethoxy)phenyl]propionic acid](/img/structure/B1441350.png)
![benzyl N-[(1S,2R,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-(dimethylcarbamoyl)cyclohexyl]carbamate](/img/structure/B1441351.png)

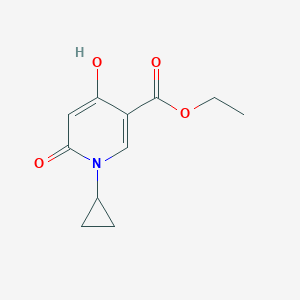
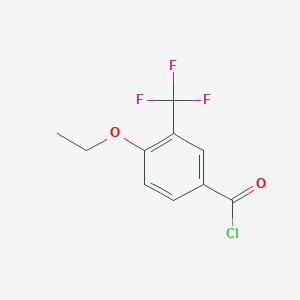
![1-[5-Bromo-3-(trifluoromethyl)pyridin-2-yl]-4-methylpiperazine](/img/structure/B1441355.png)
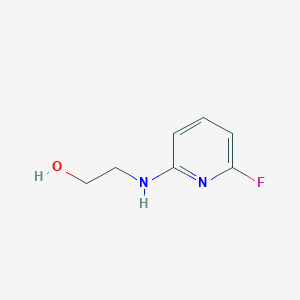
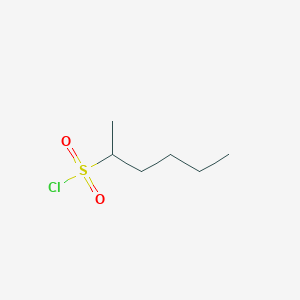
![2'-Deoxy-5'-O-[(2,3-dimethoxyphenyl)(diphenyl)methyl]-5-prop-1-yn-1-yluridine](/img/structure/B1441363.png)
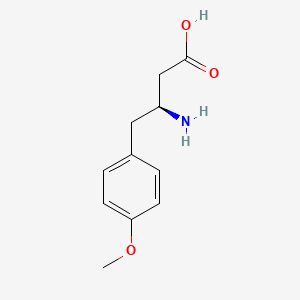
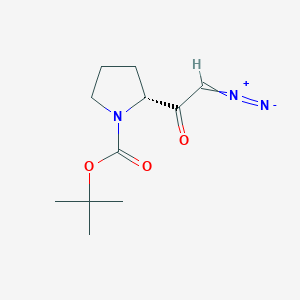

![2,2,6,6-Tetramethyl-1-oxo-4-({[(4b,8a,9,9a-tetrahydro-4aH-fluoren-9-yl)methoxy]carbonyl}amino)-1lambda~5~-piperidine-4-carboxylic acid](/img/structure/B1441370.png)
